molecular formula C13H21N5 B11735656 [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine

[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11735656
M. Wt: 247.34 g/mol
InChI Key: XQZLPFNMBSPTKO-UHFFFAOYSA-N
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Description

[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of two pyrazole rings, each substituted with different alkyl groups, connected through a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine typically involves the following steps:

    Formation of 1,5-dimethyl-1H-pyrazole: This can be achieved by the reaction of hydrazine with 2,3-pentanedione under acidic conditions.

    Formation of 1-ethyl-4-methyl-1H-pyrazole: This can be synthesized by reacting ethylhydrazine with 3-methyl-2-butanone.

    Coupling Reaction: The two pyrazole derivatives are then coupled using formaldehyde under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the pyrazole rings.

    Reduction: Reduction reactions can occur at the nitrogen atoms, potentially leading to the formation of hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methylene bridge.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced derivatives with hydrazine functionalities.

    Substitution: Substituted derivatives with various functional groups replacing the methylene bridge.

Scientific Research Applications

[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts or polymers.

Mechanism of Action

The mechanism of action of [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-dimethyl-1H-pyrazole
  • 1-ethyl-3-methyl-1H-pyrazole
  • 1,5-dimethyl-1H-pyrazole

Uniqueness

[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine is unique due to its dual pyrazole structure with distinct alkyl substitutions. This structural feature imparts specific chemical and biological properties that differentiate it from other pyrazole derivatives.

Properties

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

1-(1,5-dimethylpyrazol-4-yl)-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]methanamine

InChI

InChI=1S/C13H21N5/c1-5-18-13(10(2)6-16-18)9-14-7-12-8-15-17(4)11(12)3/h6,8,14H,5,7,9H2,1-4H3

InChI Key

XQZLPFNMBSPTKO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C)CNCC2=C(N(N=C2)C)C

Origin of Product

United States

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